molecular formula C13H10N4OS2 B1417604 2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol CAS No. 118158-95-5

2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol

Cat. No.: B1417604
CAS No.: 118158-95-5
M. Wt: 302.4 g/mol
InChI Key: HKQRZWKDKZSSOF-RIYZIHGNSA-N
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Description

2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol is a useful research compound. Its molecular formula is C13H10N4OS2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Compounds with a similar structure, such as 2-{(Z)-[(3-Methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4H-chromen-4-ones, have been synthesized and found to exhibit antioxidant and anti-inflammatory activities. Specifically, certain compounds within this series demonstrated excellent antioxidant activity, and some showed significant anti-inflammatory effects, indicating the potential therapeutic applications of these chemical structures in managing oxidative stress and inflammation-related conditions (Kate et al., 2020).

Antimicrobial Activities

Derivatives of 1,2,4-triazole, including those with structures similar to the compound , have been reported to possess antimicrobial properties. These compounds have shown significant activity against various bacterial strains such as S. aureus and E. coli, and fungal species like A. niger, indicating their potential as antimicrobial agents in medical and agricultural applications (Hussain et al., 2008).

Antiproliferative and Antilipolytic Activities

Certain bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives have been synthesized and evaluated for their antiproliferative and antilipolytic activities, particularly against obesity-related colorectal cells. Some compounds in this series exhibited promising cytotoxicity and pancreatic lipase inhibition, suggesting potential applications in the treatment of obesity-related colorectal cancer (Shkoor et al., 2021).

Corrosion Inhibition

Schiff's bases of triazoles, including structures related to the compound of interest, have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. These compounds adhere to metal surfaces, forming a protective layer and significantly reducing the rate of corrosion. This property is crucial in various industries, such as oil and gas, where metal preservation is essential (Ansari et al., 2014).

Transition Metal Complexes and Antimicrobial Activity

Transition metal complexes of compounds similar to 2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol have been synthesized and characterized. These complexes exhibited good biological activity, specifically antimicrobial effects against bacteria like S. aureus and E. coli, suggesting their potential use in developing new antimicrobial agents (Flifel et al., 2019).

Properties

IUPAC Name

4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c18-10-5-2-1-4-9(10)8-14-17-12(15-16-13(17)19)11-6-3-7-20-11/h1-8,18H,(H,16,19)/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQRZWKDKZSSOF-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol
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2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol
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2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol
Reactant of Route 4
2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol
Reactant of Route 5
2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol
Reactant of Route 6
2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol

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